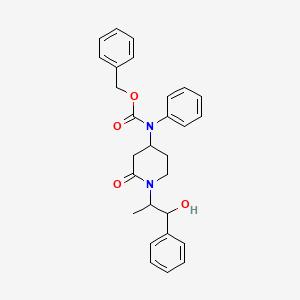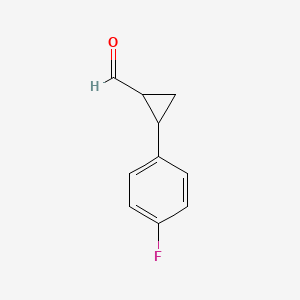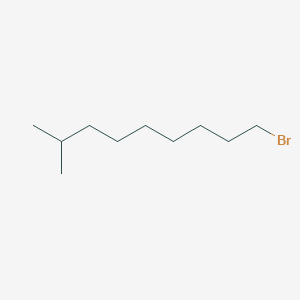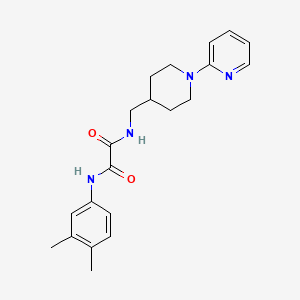
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Vue d'ensemble
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorinated aniline compound that has been used in various fields such as organic chemistry, material science, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is not well understood. However, it has been shown to interact with various biological targets such as enzymes and receptors. It has been suggested that its unique fluorinated structure may play a role in its biological activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with certain receptors such as the dopamine receptor. In vivo studies have shown that it can affect behavior and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline in lab experiments is its unique properties. Its fluorinated structure can provide useful insights into the structure-activity relationship of various compounds. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline. One direction is to further explore its potential as a drug candidate. Its unique properties may make it a promising candidate for the treatment of various diseases. Another direction is to further investigate its mechanism of action. Understanding its interactions with biological targets can provide useful insights into its biological activity. Finally, further studies can be conducted to explore its potential applications in material science and organic chemistry.
Applications De Recherche Scientifique
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been used as a dopant for the fabrication of organic semiconductors. In pharmacology, it has been studied for its potential use as a drug candidate due to its unique properties.
Propriétés
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYUOPCDWGZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)




![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)

![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)


